molecular formula C12H10ClN3 B13864850 4-Chloro-6-cyclopropyl-2-pyridin-2-ylpyrimidine

4-Chloro-6-cyclopropyl-2-pyridin-2-ylpyrimidine

Cat. No.: B13864850
M. Wt: 231.68 g/mol
InChI Key: FRJPICYPPJZRTI-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropyl-2-pyridin-2-ylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropyl-2-pyridin-2-ylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclopropylamine, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropyl-2-pyridin-2-ylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropyl-2-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-pyridin-2-ylpyrimidine: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    6-Cyclopropyl-2-pyridin-2-ylpyrimidine: Lacks the chlorine atom, which can influence its reactivity in substitution reactions.

Uniqueness

4-Chloro-6-cyclopropyl-2-pyridin-2-ylpyrimidine is unique due to the presence of both the chlorine atom and the cyclopropyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-chloro-6-cyclopropyl-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C12H10ClN3/c13-11-7-10(8-4-5-8)15-12(16-11)9-3-1-2-6-14-9/h1-3,6-8H,4-5H2

InChI Key

FRJPICYPPJZRTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C3=CC=CC=N3)Cl

Origin of Product

United States

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